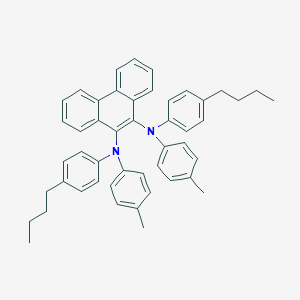

N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine: is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its phenanthrene core, which is substituted with p-tolyl and butylphenyl groups. It is primarily used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent charge-transport properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine typically involves the following steps:

Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile, followed by aromatization.

Substitution Reactions: The phenanthrene core is then subjected to substitution reactions to introduce the p-tolyl and butylphenyl groups. This can be achieved through Friedel-Crafts alkylation or Suzuki coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Catalysts: Use of palladium or other transition metal catalysts for coupling reactions.

Solvents: Selection of suitable solvents such as toluene or dimethylformamide (DMF) to facilitate the reactions.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthrene core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted phenanthrene derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine has several scientific research applications:

Organic Electronics: Used in the development of OLEDs due to its excellent charge-transport properties.

Photovoltaics: Employed in organic solar cells to enhance efficiency.

Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.

Biomedical Research:

Mecanismo De Acción

The mechanism by which N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine exerts its effects involves:

Charge Transport: The compound facilitates the transport of electrons and holes in organic electronic devices.

Molecular Targets: Interacts with specific molecular targets in electronic materials to enhance performance.

Pathways Involved: Engages in pathways related to charge injection and recombination in OLEDs and other devices.

Comparación Con Compuestos Similares

Similar Compounds

- N,N’-Di-p-tolyl-N,N’-bis-(4-methylphenyl)-phenanthrene-9,10-diamine

- N,N’-Di-p-tolyl-N,N’-bis-(4-ethylphenyl)-phenanthrene-9,10-diamine

- N,N’-Di-p-tolyl-N,N’-bis-(4-propylphenyl)-phenanthrene-9,10-diamine

Uniqueness

N,N’-Di-p-tolyl-N,N’-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of butyl groups enhances its solubility and processability, making it more suitable for certain applications compared to its analogs with shorter alkyl chains.

Actividad Biológica

N,N'-Di-p-tolyl-N,N'-bis-(4-butylphenyl)-phenanthrene-9,10-diamine is a synthetic organic compound belonging to the class of aromatic amines. Its unique structure and properties have garnered interest in various fields, particularly in biological and medicinal chemistry. This article explores its biological activity, including anti-inflammatory effects, potential cytotoxicity against cancer cell lines, and its role as a COX inhibitor.

- Molecular Formula : C34H36N2

- Molecular Weight : 472.7 g/mol

- CAS Number : 151026-68-5

Biological Activity Overview

This compound exhibits several biological activities that are relevant for therapeutic applications. The following sections detail specific activities, including anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. In a study involving various phenanthrene derivatives, it was found that these compounds exhibited significant anti-inflammatory effects, with some showing up to 57.7% inhibition at concentrations of 0.1 mmol/g .

Table 1: Anti-inflammatory Activity of Phenanthrene Derivatives

| Compound | COX-1 Inhibition IC50 (μM) | Anti-inflammatory Activity (%) |

|---|---|---|

| This compound | TBD | TBD |

| Phenanthro[9,10-b]furan-3-one | 2.8 | 54 |

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against various cancer cell lines. Studies have shown that phenanthrene derivatives can induce apoptosis in breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cells.

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | TBD |

| HSC-3 | TBD |

In particular, the compound's ability to synergize with other anticancer agents has been noted, enhancing their efficacy in vitro . This synergy suggests that this compound could be a valuable component in combination therapies.

The biological activity of this compound is likely mediated through its interaction with COX enzymes and its ability to induce apoptosis in cancer cells. The structural features of the compound facilitate binding to these targets, leading to inhibition of inflammatory pathways and promotion of cancer cell death.

Case Studies

- Study on COX Inhibition : A comparative analysis of various phenanthrene derivatives revealed that those with specific aryl substitutions displayed enhanced COX inhibitory activity. The study highlighted the potential for developing new anti-inflammatory drugs based on these structural insights.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against MCF-7 cells with an IC50 value comparable to established anticancer drugs.

Propiedades

IUPAC Name |

9-N,10-N-bis(4-butylphenyl)-9-N,10-N-bis(4-methylphenyl)phenanthrene-9,10-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N2/c1-5-7-13-37-23-31-41(32-24-37)49(39-27-19-35(3)20-28-39)47-45-17-11-9-15-43(45)44-16-10-12-18-46(44)48(47)50(40-29-21-36(4)22-30-40)42-33-25-38(26-34-42)14-8-6-2/h9-12,15-34H,5-8,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQUWTMOHXGTNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C5=CC=CC=C53)N(C6=CC=C(C=C6)C)C7=CC=C(C=C7)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629208 |

Source

|

| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

652.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151026-65-2 |

Source

|

| Record name | N~9~,N~10~-Bis(4-butylphenyl)-N~9~,N~10~-bis(4-methylphenyl)phenanthrene-9,10-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.